2-(2,5-Dimethoxybenzoyl)benzoic acid
Overview
Description
2-(2,5-Dimethoxybenzoyl)benzoic acid is an organic compound with the molecular formula C16H14O5 It is characterized by the presence of two methoxy groups attached to the benzoyl moiety, which is further connected to a benzoic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,5-Dimethoxybenzoyl)benzoic acid typically involves the reaction of phthalic anhydride with 1,4-dimethoxybenzene. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 2-(2,5-Dimethoxybenzoyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohol derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated benzoic acid derivatives.
Scientific Research Applications
2-(2,5-Dimethoxybenzoyl)benzoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(2,5-Dimethoxybenzoyl)benzoic acid involves its interaction with specific molecular targets. The methoxy groups and the benzoyl moiety play crucial roles in binding to enzymes or receptors, modulating their activity. The pathways involved often include oxidative stress response and anti-inflammatory signaling .
Comparison with Similar Compounds
- 2,5-Dimethoxybenzoic acid
- 2,5-Dimethylbenzoic acid
- 2,3-Dimethoxybenzoic acid
Comparison: 2-(2,5-Dimethoxybenzoyl)benzoic acid is unique due to the presence of both methoxy groups and a benzoyl moiety, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and more versatile chemical behavior .
Properties
IUPAC Name |
2-(2,5-dimethoxybenzoyl)benzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c1-20-10-7-8-14(21-2)13(9-10)15(17)11-5-3-4-6-12(11)16(18)19/h3-9H,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJLPSIPGXQUFGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)C2=CC=CC=C2C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30320728 | |
Record name | 2-(2,5-dimethoxybenzoyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30320728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76526-29-9 | |
Record name | NSC363879 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=363879 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(2,5-dimethoxybenzoyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30320728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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